2-Nitro-4-pyrrol-1-yl-phenylamine
Description
Structural Significance and Synthetic Utility of Arylamine and Pyrrole (B145914) Conjugated Frameworks
Arylamine and pyrrole conjugated frameworks are of considerable interest due to their inherent electronic properties. Pyrrole, a five-membered aromatic heterocycle, is electron-rich and participates in extensive π-conjugated systems. wikipedia.orgnih.gov When connected to a phenylamine unit, which consists of an amino group attached to a benzene (B151609) ring, the resulting conjugated system allows for efficient delocalization of electrons across the molecule. This electronic communication is fundamental to the development of materials with specific optical and electronic properties. bldpharm.com
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Its derivatives are known to possess a wide range of biological activities. nih.gov Similarly, the arylamine motif is a crucial component in many dyes, polymers, and pharmaceutical agents. The combination of these two systems can lead to the development of novel compounds for drug discovery and materials science. For example, such frameworks are investigated for their potential as organic conductors, photosensitizers, and as key intermediates for more complex molecular targets. bldpharm.com
Research Imperatives and Strategic Directions for 2-Nitro-4-pyrrol-1-yl-phenylamine Investigations
The specific compound, this compound, serves as a valuable building block in organic synthesis. Its structure contains several key features that dictate its reactivity and utility. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and can act as a handle for further chemical transformations, such as reduction to an amino group.
Research into this compound is often driven by its role as a precursor to more complex heterocyclic systems. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds with diverse pharmacological activities, can proceed from intermediates like this compound. wikipedia.orgrsc.org The general synthetic strategy involves the initial formation of the N-arylpyrrole, followed by chemical modifications of the substituents on the phenyl ring.
A common and established method for the synthesis of such compounds is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In the context of this compound, a substituted nitroaniline is reacted with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720), in an acidic medium like acetic acid. rsc.org This reaction directly constructs the pyrrole ring onto the phenylamine scaffold.
The resulting this compound is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a new site for cyclization or substitution reactions. This strategic placement of functional groups—the pyrrole ring, the original amine, and the newly formed amine—allows for the construction of complex, fused heterocyclic systems.
Interactive Data Table: Physicochemical Properties of this compound
The following table summarizes key computed physicochemical properties for this compound. It is important to note that these values are based on computational models, as extensive experimental data for this specific intermediate is not widely published.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 2-nitro-4-(1H-pyrrol-1-yl)aniline |
| CAS Number | 119565-51-0 |
| Topological Polar Surface Area | 78.7 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| XLogP3 | 2.5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-nitro-4-pyrrol-1-ylaniline |
InChI |
InChI=1S/C10H9N3O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H,11H2 |
InChI Key |
SNQDIHJPOWWBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Nitro 4 Pyrrol 1 Yl Phenylamine and Its Functionalized Analogues
Established and Emerging Synthetic Routes for the 2-Nitro-4-pyrrol-1-yl-phenylamine Core Structure
The construction of the this compound scaffold can be approached from multiple angles, each with its own set of advantages and challenges. The primary strategies involve either the formation of the pyrrole (B145914) ring on a pre-functionalized aniline (B41778) derivative or the modification of a pre-existing pyrrol-1-yl-phenylamine framework.
Approaches involving the installation of the pyrrole moiety onto nitrated phenylamine precursors.
A common and effective method for synthesizing the target compound involves the reaction of a nitrated phenylamine precursor with a suitable 1,4-dicarbonyl equivalent to form the pyrrole ring. The Clauson-Kaas reaction is a classic example of this approach. nih.gov This reaction typically utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for succinaldehyde, which reacts with a primary amine under acidic conditions to yield the corresponding N-substituted pyrrole. nih.gov
In the context of this compound synthesis, the starting material would be 4-amino-3-nitroaniline. The reaction proceeds via acid catalysis, where the primary amino group of the phenylamine attacks the in situ-generated 1,4-dicarbonyl species, followed by cyclization and dehydration to form the aromatic pyrrole ring. nih.govwikipedia.org Various acid catalysts can be employed, with acetic acid being a traditional choice. nih.gov
| Precursor | Reagent | Catalyst | Product | Reference |
| 4-Amino-3-nitroaniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | This compound | nih.gov |
Strategic nitration of pyrrol-1-yl-phenylamine frameworks.
An alternative strategy involves the direct nitration of a pyrrol-1-yl-phenylamine precursor, such as 4-(1H-pyrrol-1-yl)aniline. chemicalbook.combldpharm.comscbt.com The success of this approach hinges on the regioselectivity of the nitration reaction. The pyrrole ring is an electron-rich heterocycle, and the amino group on the phenyl ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. youtube.com
Direct nitration of aniline itself with a standard mixture of nitric acid and sulfuric acid is often problematic, leading to oxidation and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the strongly acidic medium. youtube.com To achieve selective nitration at the position ortho to the amino group and meta to the pyrrole-1-yl group, it is often necessary to first protect the amino group. Acetanilide, formed by the acetylation of the amine, directs nitration primarily to the para position. However, for the synthesis of the target compound, nitration is required at the ortho position. The directing influence of the pyrrol-1-yl group must also be considered.
A potential synthetic route could involve the nitration of 4-(1H-pyrrol-1-yl)aniline under carefully controlled conditions to favor the formation of the desired 2-nitro isomer. google.com Subsequent separation of the isomers would be necessary to isolate the target compound.
Reductive transformation of nitro groups in precursor synthesis.
The synthesis of this compound can also be accomplished through the selective reduction of a dinitro precursor. A plausible starting material for this route is 1-(2,4-dinitrophenyl)-1H-pyrrole. This precursor can be synthesized by the reaction of 2,4-dinitroaniline (B165453) with a 1,4-dicarbonyl compound.
The key step in this strategy is the chemoselective reduction of one nitro group in the presence of the other. The nitro group at the 4-position is generally more susceptible to reduction than the one at the 2-position due to steric hindrance from the pyrrole ring. Various reagents can be employed for the selective reduction of nitroarenes, such as sodium hydrosulfide (B80085) (NaHS), tin(II) chloride, or catalytic hydrogenation under controlled conditions. The choice of reducing agent and reaction conditions is crucial to achieve the desired mono-reduction and avoid the complete reduction of both nitro groups.
| Precursor | Reducing Agent | Product |
| 1-(2,4-Dinitrophenyl)-1H-pyrrole | NaHS or SnCl2 | This compound |
Pyrrole ring formation methodologies in the context of phenylamine and nitro functionalities (e.g., Paal-Knorr reactions and variants).
The Paal-Knorr synthesis is a cornerstone in the formation of pyrrole rings and is directly applicable to the synthesis of this compound. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org For the synthesis of the target molecule, 4-amino-3-nitroaniline serves as the primary amine component.
The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org The presence of the nitro group on the phenylamine can influence the reaction rate. organic-chemistry.org
Modern variations of the Paal-Knorr synthesis have introduced the use of various catalysts to improve efficiency and mildness of the reaction conditions. rgmcet.edu.inrsc.org For instance, L-proline has been used as a catalyst for the Paal-Knorr synthesis of highly substituted pyrroles. rsc.org
Multi-component and Domino Reaction Approaches in Constructing this compound Scaffolds.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govbohrium.comresearchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core scaffold.
For instance, a one-pot synthesis could potentially be designed involving a nitrated aniline, a 1,4-dicarbonyl compound, and another component to introduce further functionalization in a single step. The development of such MCRs for the synthesis of functionalized N-arylpyrroles is an active area of research. nih.govsemanticscholar.org
Domino reactions, which involve two or more bond-forming transformations that take place under the same reaction conditions without the addition of further reagents and catalysts, also present a powerful strategy. A domino sequence could be envisioned starting from simpler precursors, where the formation of the pyrrole ring triggers subsequent reactions to install the required functionalities.
Catalytic Systems and Their Impact on the Synthesis of this compound and Related Compounds.
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. chemscene.comambeed.com Various catalytic systems can be employed to enhance the efficiency, selectivity, and environmental friendliness of the synthetic routes discussed above.
In the Paal-Knorr and Clauson-Kaas type syntheses, acid catalysts are fundamental. nih.govorganic-chemistry.org While traditional Brønsted acids like acetic acid are effective, modern approaches have explored the use of Lewis acids and solid acid catalysts to facilitate the reaction under milder conditions and simplify workup procedures. For example, iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr condensation in water. organic-chemistry.org
For syntheses involving C-N cross-coupling reactions to form the pyrrole-phenyl bond, transition metal catalysts, particularly those based on palladium and copper, are instrumental. nih.gov These catalysts can facilitate the coupling of an aryl halide with pyrrole or its derivatives.
In the case of reductive transformations of dinitro precursors, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed. The selectivity of these reductions can often be tuned by adjusting the catalyst, solvent, and reaction conditions.
The development of novel catalytic systems continues to be a major driver in advancing the synthesis of complex heterocyclic molecules like this compound, enabling more efficient and sustainable chemical processes.
Regioselectivity and Stereoselectivity in the Synthesis of this compound
The primary route for constructing the 1-(4-amino-3-nitrophenyl)-1H-pyrrole framework, the core of this compound, is the Paal-Knorr condensation. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitro-p-phenylenediamine. rsc.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically catalyzed by acid and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.orgalfa-chemistry.com
Regioselectivity: The Paal-Knorr synthesis offers excellent regioselectivity when a symmetrical 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) is used, as it invariably leads to a single pyrrole product. However, the use of an unsymmetrical 1,4-dicarbonyl compound introduces the challenge of regioselectivity, potentially yielding two different constitutional isomers. The outcome is dictated by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the amine. Factors such as steric hindrance and electronic effects of the substituents on the dicarbonyl compound play a crucial role in directing the cyclization. For instance, in reactions involving a ketone and an aldehyde carbonyl, the amine preferentially attacks the more electrophilic aldehyde.
Recent advancements have demonstrated that cascade reactions starting from nitroarenes can directly yield N-aryl pyrroles. rsc.org These methods combine the reduction of the nitro group to an amine with a subsequent Paal-Knorr condensation in a single pot, often utilizing iron or cobalt catalysts. rsc.org This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps. rsc.org
Stereoselectivity: For the parent compound, this compound, which is achiral, stereoselectivity is not a primary concern in its synthesis. However, the concept becomes critical when synthesizing chiral derivatives. A notable development is the catalytic asymmetric Paal-Knorr reaction, which can produce axially chiral arylpyrroles with high enantioselectivity. acs.org This is achieved using a combined-acid system, typically involving a Lewis acid and a chiral phosphoric acid, which controls the stereochemical outcome of the cyclization. acs.org While not directly applicable to the achiral parent compound, this methodology opens avenues for creating stereochemically defined functionalized analogues with potential applications in chiral recognition or as asymmetric ligands.
Synthetic Pathways to Functionalized Derivatives of this compound
The functionalization of this compound can be approached by modifying either the pyrrole nucleus or the phenylamine moiety. These modifications are crucial for tuning the electronic properties, solubility, and biological activity of the molecule, as well as for introducing chemical tags for further conjugation.
Chemical Modification and Derivatization at the Pyrrole Nucleus
The pyrrole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C2 and C5 positions. However, in N-substituted pyrroles, the C2/C5 positions are already occupied by the synthetic pathway (from the 1,4-dicarbonyl), leaving the C3 and C4 positions as primary sites for further functionalization.
Modern synthetic methods have expanded the toolbox for pyrrole functionalization beyond classical electrophilic substitution. Metal-catalyzed C-H functionalization reactions have emerged as powerful tools for directly introducing substituents onto the pyrrole ring, often with high regioselectivity. nih.gov Additionally, an umpolung strategy involving dearomative dichlorination of the pyrrole ring can lead to highly reactive intermediates that undergo selective nucleophilic substitution, allowing for the stepwise introduction of up to three different nucleophiles. nih.gov
A selection of methods for pyrrole functionalization is presented in the table below.
| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Reference |
| Paal-Knorr Synthesis | Unsymmetrical 1,4-dicarbonyls | C2, C3, C4, C5 (depending on dicarbonyl) | mdpi.com |
| C-H Functionalization | Metal catalysts (e.g., Pd, Rh) | C3, C4 | nih.gov |
| Umpolung/Nucleophilic Substitution | Dichlorination followed by nucleophiles | C3, C4 | nih.gov |
| Cycloaddition Reactions | Dienes/Dienophiles | Can lead to fused ring systems | wikipedia.org |
Functionalization Strategies on the Phenylamine Moiety
The phenylamine part of the molecule contains two key functional groups for modification: the amino group and the aromatic ring itself, which is activated by the amino group and deactivated by the nitro group.
The amino group can be readily acylated to form amides. This transformation is often used as a protective strategy to moderate the high reactivity of the aniline ring towards electrophiles and to prevent oxidation. chemguide.co.uk For example, acylation with ethanoyl chloride or acetic anhydride (B1165640) yields the corresponding N-acetyl derivative. This protection allows for more controlled electrophilic substitution, such as nitration or halogenation, on the phenyl ring. The protecting group can be subsequently removed by hydrolysis. chemguide.co.uk
Direct C-H functionalization of the aniline ring offers a more atom-economical approach to introducing substituents. While the amino group typically directs electrophilic substitution to the ortho and para positions, the presence of the nitro group at the meta position (relative to the pyrrole substituent) complicates the regiochemical outcome. However, recent advances in catalysis have enabled site-selective C-H functionalization at positions that are not easily accessible through classical methods. For instance, palladium catalysis with specifically designed ligands has achieved para-selective C-H olefination of aniline derivatives. nih.gov
| Functionalization Strategy | Reagents/Conditions | Purpose | Reference |
| Acylation (Protection) | Acyl chlorides, acid anhydrides | Protects amine, moderates ring activity | chemguide.co.uk |
| Alkylation | Alkyl halides | Introduces alkyl substituents on the amine | nih.gov |
| C-H Olefination | Pd/S,O-Ligand, acrylates | Introduces vinyl groups para to the amine | nih.gov |
| Catellani Reaction | Pd/Norbornene, electrophiles | ortho- and ipso-functionalization of aryl halides | researchgate.net |
Introduction of Diverse Chemical Tags and Substituents
The introduction of chemical tags, such as fluorophores, biotin, or handles for click chemistry, is essential for studying the interactions and localization of molecules in biological systems. These tags can be installed using the functionalization strategies described above.
For instance, N-alkylation of the pyrrole nitrogen or the aniline nitrogen with a bifunctional reagent is a common strategy. The use of propargyl bromide, for example, introduces a terminal alkyne that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. rawdatalibrary.netresearchgate.net This allows for the covalent attachment of the molecule to a wide array of other molecules or surfaces bearing an azide (B81097) group.
Similarly, functional groups that can be converted into tags can be introduced. For example, a bromo-substituent introduced onto the phenyl ring can be converted to a variety of other groups via cross-coupling reactions. The synthesis of a 2-nitro-4-bromobenzyl cyanide intermediate, for instance, provides a handle for further transformations. google.com
Mechanistic Elucidation and Reactivity Profiling of 2 Nitro 4 Pyrrol 1 Yl Phenylamine
Reaction Mechanism Studies for the Formation of 2-Nitro-4-pyrrol-1-yl-phenylamine and its Analogues
The synthesis of pyrrole-containing compounds, such as this compound, can be achieved through various reaction mechanisms. These pathways often involve nucleophilic additions, cycloadditions, and the formation of key intermediates.
Investigation of Nucleophilic Addition-Elimination Pathways
The formation of substituted pyrroles can proceed through nucleophilic addition-elimination reactions. nih.gov One such method involves the double nucleophilic addition to α,β-unsaturated imines. nih.gov In this process, nucleophiles like α,α-dialkoxy ketene (B1206846) silyl (B83357) acetals add to the imine, leading to an intermediate that can then undergo cyclization promoted by acid. nih.gov Subsequent oxidation can then lead to the final aromatic pyrrole (B145914) structure. nih.gov
Another relevant pathway is the reaction of N-propargylic β-enaminones with an electrophilic sulfur source, such as 4-nitrobenzenesulfenyl chloride. This leads to an α-sulfenylated intermediate which, in the presence of a base, undergoes nucleophilic cyclization to form substituted pyrrolines. researchgate.net While this specific example leads to a pyrroline (B1223166), the underlying principle of intramolecular nucleophilic attack is a key concept in the formation of five-membered nitrogen heterocycles. The regioselectivity of these additions is a critical aspect of the synthesis, determining the final substitution pattern on the pyrrole ring. rsc.org
Exploration of Cycloaddition Mechanisms (e.g., [4+2] cycloadditions, 1,3-dipolar cycloadditions)
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, including pyrroles. The [3+2] cycloaddition is particularly prominent in pyrrole synthesis. rsc.orgnih.govnih.govmdpi.com
Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanides (TosMICs) as a three-atom component that reacts with various electron-deficient alkenes (Michael acceptors) in the presence of a base. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition to form a five-membered ring intermediate, which then eliminates p-toluenesulfinic acid to yield the pyrrole. capes.gov.br
Münchnone Cycloadditions: Münchnones, which are mesoionic compounds, can act as 1,3-dipoles in cycloaddition reactions with suitable dipolarophiles like enamines or alkynes to form pyrrole derivatives. nih.gov These reactions often proceed with the extrusion of carbon dioxide. nih.gov
Ruthenium-Catalyzed [3+2] Cycloaddition: Transition metal catalysis can also facilitate [3+2] cycloadditions. For instance, a ruthenium catalyst can enable the reaction between activated alkynes and 2H-azirines to produce polysubstituted pyrroles. nih.gov
Photocatalytic [3+2] Annulation: Modern synthetic methods also employ visible-light-mediated photocatalysis for the [3+2] annulation of N-aryl glycinates and 2-benzylidenemalononitrile to construct polysubstituted pyrroles. rsc.org
These cycloaddition strategies offer a high degree of control over the substitution pattern of the resulting pyrrole ring and are often characterized by their atom economy and operational simplicity. rsc.orgmdpi.com
Role of Intermediates and Transition States
The formation of this compound and its analogs proceeds through a series of intermediates and transition states that dictate the reaction's outcome.
In nucleophilic addition pathways, the initial adduct formed between the nucleophile and the electrophilic substrate is a key intermediate. nih.gov The stability and subsequent reactivity of this intermediate determine the efficiency of the cyclization step. Acid or base catalysis often plays a crucial role in promoting the formation of these intermediates and facilitating the subsequent ring-closure. nih.govcapes.gov.br
In cycloaddition reactions, the transition state geometry is critical for determining the regioselectivity and stereoselectivity of the product. For example, in the palladium-catalyzed synthesis of substituted pyrroles from internal alkynes, a syn-migratory insertion into the alkyne C≡C bond leads to a Pd-vinyl species. nih.gov This is followed by alkene isomerization via a syn-anti transition state, coordination of the amine, and reductive elimination to form the pyrrole ring. nih.gov
The table below summarizes some of the key intermediates and the reaction types in which they are involved.
| Intermediate/Transition State | Reaction Type | Description |
| α,α-dialkoxy ketene silyl acetal (B89532) adduct | Nucleophilic Addition | Formed from the addition of the ketene silyl acetal to an α,β-unsaturated imine. nih.gov |
| α-sulfenylated N-propargylic β-enaminone | Nucleophilic Cyclization | An intermediate that undergoes base-mediated cyclization to form a pyrroline ring. researchgate.net |
| Münchnone | 1,3-Dipolar Cycloaddition | A mesoionic 1,3-dipole that reacts with dipolarophiles to form pyrroles. nih.gov |
| Pd-vinyl species | Transition Metal-Catalyzed Cyclization | Formed during the palladium-catalyzed synthesis of pyrroles from internal alkynes. nih.gov |
| Dihydropyrrole | Elimination Reaction | An intermediate that undergoes elimination of a leaving group (e.g., p-toluenesulfinic acid) to form the aromatic pyrrole. capes.gov.br |
Intramolecular Rearrangements and Tautomerism within the this compound System
While specific studies on the intramolecular rearrangements and tautomerism of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest potential behaviors. The presence of the phenylamine moiety allows for the possibility of tautomerism, particularly if other functional groups are introduced that can participate in proton transfer.
For instance, the amino group can, in principle, exist in equilibrium with its imine tautomer, although for simple anilines, this equilibrium heavily favors the amine form. The electronic nature of the substituents on the phenyl ring and the pyrrole ring would influence the stability of any potential tautomers.
Intermolecular Chemical Reactivity of this compound
The reactivity of this compound is dictated by the functional groups present: the phenylamine moiety, the nitro group, and the pyrrole ring.
Electrophilic and Nucleophilic Reactivity of the Phenylamine Moiety (e.g., diazonium salt formation, electrophilic aromatic substitution)
The primary amino group of the phenylamine moiety is a key site for chemical reactions.
Diazonium Salt Formation:
Primary aromatic amines readily react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C), to form diazonium salts. lkouniv.ac.inchemguide.co.uk The reaction proceeds through the nitrosation of the amine nitrogen by the nitrosonium cation (NO⁺). lkouniv.ac.inmasterorganicchemistry.com A series of proton transfers and the subsequent loss of water lead to the formation of the diazonium ion (-N₂⁺). lkouniv.ac.in
The presence of the electron-withdrawing nitro group on the phenyl ring of this compound would decrease the nucleophilicity of the amino nitrogen, potentially making the diazotization reaction more difficult to achieve compared to aniline (B41778). lkouniv.ac.in However, once formed, the resulting diazonium salt would be a versatile intermediate. The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions to introduce halides, or hydrolyzed to form a phenol. lkouniv.ac.inmasterorganicchemistry.com
Electrophilic Aromatic Substitution:
The phenylamine moiety is also susceptible to electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. However, the presence of the strongly deactivating nitro group at the ortho position and the pyrrole group at the para position will significantly influence the position of further substitution. The positions ortho to the amino group (and meta to the nitro group) would be the most likely sites for electrophilic attack.
The table below outlines the expected reactivity of the phenylamine moiety.
| Reaction Type | Reagents | Expected Product/Intermediate | Notes |
| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Nitro-4-pyrrol-1-yl-benzenediazonium chloride | The electron-withdrawing nitro group may hinder this reaction. lkouniv.ac.in |
| Sandmeyer Reaction (from diazonium salt) | CuCl/HCl or CuBr/HBr | 1-Chloro-2-nitro-4-pyrrol-1-yl-benzene or 1-Bromo-2-nitro-4-pyrrol-1-yl-benzene | A method to replace the amino group with a halogen. lkouniv.ac.in |
| Schiemann Reaction (from diazonium salt) | HBF₄, then heat | 1-Fluoro-2-nitro-4-pyrrol-1-yl-benzene | A method to introduce fluorine. masterorganicchemistry.com |
| Hydrolysis of Diazonium Salt | H₂O, heat | 2-Nitro-4-pyrrol-1-yl-phenol | Replaces the amino group with a hydroxyl group. masterorganicchemistry.com |
Reactivity at the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. youtube.comyoutube.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity. savemyexams.com Consequently, electrophiles typically attack the pyrrole ring, with a preference for the C2 (alpha) position due to the greater stability of the resulting cationic intermediate. youtube.com
Common electrophilic substitution reactions that could be expected to occur on the pyrrole ring of this compound include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to the introduction of a halogen atom at the C2 or C5 position of the pyrrole ring.
Nitration: Under carefully controlled conditions, using a mild nitrating agent, a nitro group could be introduced onto the pyrrole ring, again favoring the alpha-positions. youtube.com
Sulfonation: Reaction with a sulfur trioxide-pyridine complex could lead to the formation of a sulfonic acid derivative at the C2 position. youtube.com
Friedel-Crafts Acylation: The introduction of an acyl group is possible using an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.
It is important to note that the reaction conditions for these electrophilic substitutions would need to be carefully optimized to avoid polymerization of the pyrrole ring, a common side reaction under strongly acidic conditions.
Beyond electrophilic substitution, pyrrole rings can also participate in cycloaddition reactions, such as the Diels-Alder reaction, although they are generally less reactive as dienes compared to furan (B31954). youtube.com The presence of the bulky and electronically complex N-phenyl substituent in this compound might sterically hinder the approach of a dienophile, making such reactions less favorable.
Transformations involving the Nitro Group (e.g., reduction, addition reactions)
The nitro group is a versatile functional group that can undergo a variety of transformations, with its reduction to an amino group being one of the most common and synthetically useful. youtube.com
Reduction of the Nitro Group:
The nitro group of this compound can be readily reduced to a primary amine, which would yield 1-(4-aminophenyl)-1H-pyrrol-2-amine. This transformation is typically achieved using reducing agents such as:
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a highly effective method for nitro group reduction.
Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and robust methods for the reduction of aromatic nitro compounds. savemyexams.com
The general scheme for this reduction is as follows:
This compound + Reducing Agent → 1-(4-aminophenyl)-1H-pyrrol-2-amine
The successful execution of this reaction would provide a route to a diamino-substituted phenylpyrrole derivative, a potentially valuable building block in medicinal chemistry and materials science.
Other Transformations:
While reduction is the most prominent reaction, the nitro group can also participate in other transformations. For instance, under certain conditions, it can be involved in nucleophilic aromatic substitution reactions, where a strong nucleophile displaces the nitro group. However, the presence of the activating amino group on the same ring might complicate such reactions.
Kinetic and Thermodynamic Considerations in Reactions involving this compound
Nevertheless, we can make some qualitative predictions based on the known effects of the substituent groups.
Kinetic Considerations:
Electrophilic Substitution on the Pyrrole Ring: The rate of electrophilic attack on the pyrrole ring is expected to be influenced by the electronic nature of the N-substituent. As discussed, the p-amino group on the phenyl ring is electron-donating, which should increase the rate of reaction compared to an unsubstituted N-phenylpyrrole. Conversely, the o-nitro group is electron-withdrawing, which would decrease the rate. The net effect will depend on the balance of these opposing influences.
Reduction of the Nitro Group: The rate of reduction of the nitro group can be influenced by the steric environment and the electronic properties of the aromatic ring. In this case, the bulky pyrrole group at the para position is unlikely to cause significant steric hindrance to the nitro group at the ortho position.
A study on the reaction of pyrrole with various substituted nitrostyrenes demonstrated that the reaction rate is dependent on the nature of the substituent on the benzene (B151609) ring of the nitrostyrene. researchgate.net This highlights the importance of electronic effects in determining reaction kinetics in related systems.
Thermodynamic Considerations:
The thermodynamics of the reactions will determine the position of the equilibrium and the relative stability of reactants and products.
Aromaticity: The pyrrole ring is aromatic, and reactions that disrupt this aromaticity will be thermodynamically unfavorable. Electrophilic substitution reactions are generally favored because they maintain the aromatic system.
Product Stability: In the reduction of the nitro group to an amine, the resulting diamine product is a stable molecule. The formation of the new N-H bonds and the removal of the high-energy nitro group contribute to a thermodynamically favorable process.
Further experimental studies would be necessary to determine the precise kinetic parameters (rate constants, activation energies) and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for reactions involving this compound.
Advanced Computational and Theoretical Investigations of 2 Nitro 4 Pyrrol 1 Yl Phenylamine
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are indispensable tools for predicting the properties of molecules from first principles. These methods allow for a detailed exploration of the geometric and electronic landscapes of 2-Nitro-4-pyrrol-1-yl-phenylamine.
Density Functional Theory (DFT) stands as a powerful and widely used computational method for determining the ground-state electronic structure of molecules. By employing functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and using basis sets such as 6-311G(d,p), a detailed and accurate picture of the molecule's geometry can be obtained. dergipark.org.trresearchgate.net
The geometry optimization process calculates the lowest energy arrangement of atoms, providing key structural parameters. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The planarity of the pyrrole (B145914) ring, the orientation of the nitro group relative to the phenyl ring, and the pyramidalization of the amine group are critical outcomes of this analysis. While specific experimental data for this exact molecule is not available, calculations on analogous structures, such as nitrophenyl-pyrazoline and other substituted anilines, show excellent agreement between DFT-calculated and X-ray diffraction-derived geometries. researchgate.netnih.gov
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G) |
| Bond Length | C-NO₂ | ~1.45 Å |
| N-O (in NO₂) | ~1.23 Å | |
| C-NH₂ | ~1.39 Å | |
| C-N (Pyrrole) | ~1.42 Å | |
| Bond Angle | O-N-O | ~124° |
| C-C-NO₂ | ~119° | |
| C-C-NH₂ | ~121° | |
| Dihedral Angle | C-C-N-O (Nitro twist) | ~5-20° |
| C-N-C-C (Pyrrole-Phenyl) | ~30-45° | |
| Note: These values are illustrative, based on typical results from DFT calculations on similar functionalized aromatic compounds. |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr A smaller energy gap suggests higher polarizability and greater ease of electronic excitation, indicating higher chemical reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the phenylamine and pyrrole moieties. Conversely, the LUMO would be concentrated on the electron-deficient nitro-substituted phenyl ring. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO gap provides a quantitative measure of this charge transfer potential. Studies on similar nitro-aromatic compounds show that the gap can be tuned by substituent effects. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
Table 2: Illustrative FMO Energies and Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | ~ -6.5 eV |
| LUMO Energy | ELUMO | - | ~ -2.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 3.7 eV |
| Ionization Potential | I | -EHOMO | ~ 6.5 eV |
| Electron Affinity | A | -ELUMO | ~ 2.8 eV |
| Chemical Hardness | η | (I - A) / 2 | ~ 1.85 eV |
| Electrophilicity Index | ω | χ² / (2η) | ~ 5.7 eV |
| Note: Values are illustrative and representative of similar nitro-aromatic amine structures. nih.govresearchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP surface would clearly delineate the molecule's electronic character:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected to be concentrated around the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and interactions with electrophiles. nih.gov
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amine group (N-H) would exhibit the most positive potential, highlighting their role as hydrogen bond donors. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential, such as the carbon backbone of the phenyl and pyrrole rings.
The MEP map provides an intuitive confirmation of the electronic push-pull nature of the substituent groups.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. dergipark.org.tr It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions. Natural Population Analysis (NPA) provides a more robust calculation of atomic charges compared to other methods like Mulliken analysis.
Key NBO interactions in this compound would include:
Delocalization from the lone pair of the amine nitrogen (nN) into the antibonding π* orbitals of the phenyl ring.
Interactions between the π orbitals of the pyrrole ring and the π orbitals of the phenyl ring.
Delocalization from the phenyl ring π orbitals into the antibonding π* orbitals of the nitro group.
Table 3: Principal NBO Donor-Acceptor Interactions (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(N) of NH₂ | π(C-C) of Phenyl Ring | High (> 20) |
| π(C-C) of Pyrrole | π(C-C) of Phenyl Ring | Moderate (~5-10) |
| π(C-C) of Phenyl Ring | π*(N-O) of Nitro Group | High (> 15) |
| Note: LP denotes a lone pair. E(2) values are illustrative based on analyses of similar conjugated systems. dergipark.org.tr |
The structure of this compound is well-suited for forming intermolecular hydrogen bonds, which are crucial in determining its solid-state packing and physical properties. The amine group (-NH₂) serves as a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are effective hydrogen bond acceptors.
Computational studies on related nitroaniline structures have shown that molecules can link together via N-H···O hydrogen bonds to form chains, sheets, or more complex three-dimensional frameworks. researchgate.net The strength and geometry of these bonds can be accurately predicted using DFT calculations. In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and pyrrole rings could also play a role in stabilizing the crystal lattice.
Computational Elucidation of Reaction Mechanisms and Pathways
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For a molecule like this compound, theoretical methods can be used to elucidate the mechanisms of reactions such as electrophilic substitution, nucleophilic substitution, or cyclization reactions. nih.gov
This analysis involves mapping the potential energy surface of a reaction. Key steps include:
Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.
Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Sophisticated algorithms are used to locate the TS structure connecting reactants and products.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical factor determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.
While specific computational studies on the reaction pathways of this compound are not prominently available, the established methodologies have been successfully applied to countless related aromatic and heterocyclic systems. nih.gov Such studies could, for example, determine the regioselectivity of further substitution on the phenyl ring or investigate the stability of intermediates in multi-step synthetic sequences.
Theoretical Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity
The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nitro group and the electron-donating amino and pyrrole groups. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating these electronic effects and predicting the molecule's behavior in chemical reactions.
Chemical Reactivity:
The reactivity of an aromatic compound is influenced by the nature of its substituents. In this compound, the nitro group (-NO₂) is a strong deactivating group, withdrawing electron density from the phenyl ring through both inductive and resonance effects. Conversely, the amino group (-NH₂) and the pyrrol-1-yl group are activating groups, donating electron density to the aromatic system.
Computational methods can quantify reactivity through various descriptors. Frontier Molecular Orbital (FMO) theory is a key tool, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For related nitro-containing pharmacophores, DFT studies at the B3LYP/6-311G(d,p) level have been used to analyze electronic descriptors and structure-activity relationships. researchgate.net
Regioselectivity:
Regioselectivity in electrophilic aromatic substitution is a critical aspect of reactivity. For the phenylamine ring, the directing effects of the substituents determine the position of attack by an incoming electrophile. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The pyrrol-1-yl group at position 4 is also an ortho-, para-director.
In the case of this compound, the positions on the phenyl ring are influenced by these competing effects. The position ortho to the amino group (position 3) and ortho to the pyrrole group (position 3) are electronically activated. However, the position meta to the nitro group (position 5) is also favored by the nitro group's directing effect.
For the pyrrole ring itself, electrophilic substitution is well-known to preferentially occur at the α-position (C2 and C5) due to the greater stabilization of the intermediate cation through resonance. stackexchange.com The intermediate formed by attack at the α-position can be described by three resonance structures, while attack at the β-position (C3 and C4) yields an intermediate with only two resonance structures. stackexchange.com Theoretical calculations on N-substituted pyrroles have confirmed the energetic preference for α-substitution. researchgate.net
The regioselectivity can be predicted more quantitatively using local reactivity descriptors derived from computational chemistry, such as Fukui functions or the analysis of the molecular electrostatic potential (MEP). The MEP visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
Stereoselectivity:
The concept of stereoselectivity for this compound would become relevant in reactions that create a new chiral center. For instance, if the pyrrole ring or the phenylamine ring were to participate in a reaction leading to a chiral product, the existing structural features could influence the formation of one stereoisomer over another.
While the parent molecule itself is achiral, its derivatives could exhibit stereoisomerism. Computational methods, particularly molecular dynamics simulations and free energy calculations, are powerful tools for investigating the origins of stereoselectivity. For example, in a study of chiral inhibitors, molecular dynamics simulations were used to explain the significant difference in binding affinity between S- and R-configured molecules, attributing it to differences in van der Waals interactions. wikipedia.org Such an approach could be applied to hypothetical chiral derivatives of this compound to predict and rationalize stereoselective outcomes.
Illustrative Data Table for Predicted Reactivity:
| Feature | Predicted Influence on this compound | Basis of Prediction |
| Overall Reactivity | Moderated reactivity due to competing activating (amino, pyrrole) and deactivating (nitro) groups. | General principles of substituent effects on aromatic rings. |
| Regioselectivity (Phenyl Ring) | Complex, with positions 3 and 5 being the most likely sites for electrophilic attack. | Directing effects of -NH₂, -NO₂, and pyrrol-1-yl groups. |
| Regioselectivity (Pyrrole Ring) | Preferential electrophilic attack at the α-positions (C2' and C5'). | Known reactivity patterns of pyrrole and its derivatives. stackexchange.comresearchgate.net |
| Stereoselectivity | Would depend on the specific reaction creating a chiral center. | General principles of asymmetric synthesis and computational studies on chiral molecules. wikipedia.org |
Advanced Computational Methods (e.g., Molecular Dynamics Simulations, Ab Initio Calculations) for System Behavior
To gain a deeper understanding of the dynamic behavior and properties of this compound at the atomic level, advanced computational techniques such as ab initio calculations and molecular dynamics (MD) simulations are indispensable.
Ab Initio Calculations:
Ab initio calculations, which are based on the principles of quantum mechanics without the use of empirical parameters, provide highly accurate information about the electronic structure, geometry, and spectroscopic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed.
For a molecule like this compound, ab initio calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Studies on 2-nitroaniline (B44862) have utilized DFT to calculate optimized geometries. researchgate.net
Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can aid in its experimental identification. researchgate.net
Determine Electronic Properties: Calculate properties such as the dipole moment, polarizability, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.
Investigate Reaction Mechanisms: Map out the potential energy surface for a chemical reaction, identifying transition states and calculating activation energies.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a time-resolved picture of the behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into the dynamic processes that are not accessible from static calculations.
For this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: Explore the different conformations the molecule can adopt in various environments (e.g., in a solvent or interacting with a biological target) and the timescales of transitions between them.
Study Solvation Effects: Simulate the molecule in a solvent box to understand how the solvent molecules arrange around the solute and influence its properties and reactivity.
Investigate Intermolecular Interactions: Model the interaction of this compound with other molecules, such as proteins or nucleic acids, to predict binding modes and affinities. This is a common application in drug discovery, where MD simulations are used to assess the stability of ligand-protein complexes. researchgate.net
Predict Macroscopic Properties: By simulating a large ensemble of molecules, MD can be used to predict bulk properties such as density and diffusion coefficients.
Illustrative Data Table of Computational Methods and Their Applications:
| Computational Method | Information Gained for this compound | Example from Related Systems |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity indices, vibrational spectra. | Calculation of optimized geometry and vibrational frequencies for 2-nitroaniline. researchgate.net |
| Ab Initio (e.g., MP2) | Highly accurate electronic energies and properties. | Used for confirming results from DFT calculations on related heterocyclic systems. researchgate.net |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, binding dynamics with receptors. | Used to validate docking accuracy and investigate the dynamic behavior of a ligand-protein system. researchgate.net |
| Free Energy Calculations | Quantitative prediction of binding affinities and reaction barriers. | Employed to understand the difference in potency between stereoisomers of a p38α inhibitor. wikipedia.org |
Comprehensive Spectroscopic and Crystallographic Structural Characterization of 2 Nitro 4 Pyrrol 1 Yl Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional (¹H, ¹³C) NMR for Chemical Shift and Coupling Constant Analysis
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of 2-Nitro-4-pyrrol-1-yl-phenylamine.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic compounds like this compound, the chemical shifts of the protons on the phenyl and pyrrole (B145914) rings are particularly informative. The electron-withdrawing nitro group and the electron-donating amino and pyrrolyl groups significantly influence the shielding and deshielding of adjacent protons, leading to a characteristic pattern of signals in the aromatic region of the spectrum. For instance, in related nitroaniline compounds, protons ortho and para to the nitro group are typically shifted downfield (to higher ppm values), while those ortho and para to the amino group are shifted upfield. chemicalbook.com The coupling constants (J-values) between adjacent protons reveal their connectivity and the substitution pattern on the aromatic rings.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of the substituents. The presence of the nitro group generally causes a downfield shift for the carbon atom it is attached to, while the amino and pyrrolyl groups cause an upfield shift for their attached carbons. chemicalbook.com Predicted ¹³C NMR data for a related compound, 4-nitroaniline, shows distinct peaks for the different carbon environments. hmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) (Note: Actual experimental data may vary based on solvent and experimental conditions. This table is for illustrative purposes based on known substituent effects.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl H-3 | ~7.5-8.0 | ~120-125 |
| Phenyl H-5 | ~6.8-7.2 | ~115-120 |
| Phenyl H-6 | ~6.5-7.0 | ~110-115 |
| Pyrrole H-2'/H-5' | ~6.5-7.0 | ~110-115 |
| Pyrrole H-3'/H-4' | ~6.0-6.5 | ~105-110 |
| Phenyl C-1 (C-NH₂) | - | ~140-145 |
| Phenyl C-2 (C-NO₂) | - | ~145-150 |
| Phenyl C-3 | - | ~120-125 |
| Phenyl C-4 (C-Pyrrole) | - | ~135-140 |
| Phenyl C-5 | - | ~115-120 |
| Phenyl C-6 | - | ~110-115 |
| Pyrrole C-2'/C-5' | - | ~110-115 |
| Pyrrole C-3'/C-4' | - | ~105-110 |
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed. princeton.edusdsu.edu
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton coupling networks. princeton.eduu-tokyo.ac.jp COSY identifies protons that are directly coupled (typically over two or three bonds), while TOCSY extends this correlation to all protons within a spin system. These experiments are crucial for tracing the connectivity of protons within the phenyl and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). princeton.edusdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to four bonds). princeton.edusdsu.edu This is invaluable for connecting the different fragments of the molecule, for example, by observing correlations between the pyrrole protons and the phenyl carbons, and between the phenyl protons and the carbons of adjacent substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of protons. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This can provide information about the preferred conformation of the molecule, such as the relative orientation of the pyrrole and phenyl rings.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the constitution of this compound.
Variable Temperature NMR Studies for Conformational Dynamics
The flexibility of the bond connecting the pyrrole and phenyl rings suggests the possibility of restricted rotation, leading to different conformations. Variable temperature (VT) NMR studies can provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals. If the rotation around the C-N bond is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. The analysis of these changes allows for the determination of the energy barrier to rotation and provides a deeper understanding of the molecule's dynamic behavior in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the unambiguous determination of the elemental composition of this compound. The measured exact mass can be compared to the calculated theoretical mass for the proposed molecular formula (C₁₀H₉N₃O₂), providing strong evidence for its identity.
Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the protonated or deprotonated molecule can be elucidated. The molecule is subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements. For this compound, expected fragmentation pathways could involve the loss of the nitro group (NO₂), the amino group (NH₂), or cleavage of the bond between the phenyl and pyrrole rings. The analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₀N₃O₂⁺ | 204.0768 |
| [M-NO₂]⁺ | C₁₀H₉N₂⁺ | 157.0760 |
| [M-NH₂]⁺ | C₁₀H₈NO₂⁺ | 174.0550 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. For this compound, key expected vibrational bands include:
N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) , which are strong and appear around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-H stretching vibrations of the aromatic and pyrrole rings, usually found above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic and pyrrole rings, occurring in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations for the amine and pyrrole linkages, typically in the 1250-1360 cm⁻¹ range.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals. For this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic rings are expected to be prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (NH₂) | N-H Stretch | 3300-3500 | IR |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 | IR, Raman |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 | IR, Raman |
| Aromatic/Pyrrole | C-H Stretch | >3000 | IR, Raman |
| Aromatic/Pyrrole | C=C Stretch | 1400-1600 | IR, Raman |
| Amine/Pyrrole | C-N Stretch | 1250-1360 | IR, Raman |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.
The structure of this compound features an extended π-conjugated system encompassing the phenyl and pyrrole rings, as well as the electron-donating amino group and the electron-withdrawing nitro group. This extensive conjugation is expected to result in absorption bands in the near-UV and visible regions of the spectrum. The presence of both a strong electron-donating group (NH₂) and a strong electron-withdrawing group (NO₂) in a para-like arrangement with the pyrrole ring suggests the possibility of significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT transition, from the donor part of the molecule to the acceptor part, often results in a strong, low-energy absorption band that is sensitive to solvent polarity (solvatochromism). For instance, related nitroaniline compounds exhibit characteristic UV-Vis spectra. researchgate.netresearchgate.net The absorption spectrum of 4-(pyrrol-1-yl)pyridine, a similar chromophore, has also been studied. nih.gov The position of the absorption maxima can be influenced by substituents on the pyrrole ring. mdpi.com
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Expected λ_max (nm) | Description |
|---|---|---|
| π → π* | ~250-300 | Transitions within the aromatic and pyrrole systems. |
| Intramolecular Charge Transfer (ICT) | ~350-450 | Electron transfer from the amino/pyrrole donor to the nitro acceptor. |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
No crystallographic data has been reported for this compound.
Crystal System, Space Group, and Unit Cell Parameter Analysis
This information is not available due to the absence of a published crystal structure.
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of these interactions is not possible without crystallographic data.
Other Advanced Spectroscopic Techniques for Specialized Structural Probing
There is no specific information available in the scientific literature regarding the use of other advanced spectroscopic techniques for the structural probing of this particular compound.
Exploration of 2 Nitro 4 Pyrrol 1 Yl Phenylamine and Its Derivatives in Advanced Synthetic and Materials Science Research
Utilization as Strategic Precursors in Diverse Synthetic Transformations
2-Nitro-4-pyrrol-1-yl-phenylamine serves as a valuable precursor in a variety of synthetic transformations, primarily owing to the reactivity of its functional groups. The nitro group (NO2) and the amino group (NH2) on the phenyl ring, along with the pyrrole (B145914) moiety, provide multiple sites for chemical modification.
A key transformation is the reduction of the nitro group to an amino group, which significantly alters the electronic properties of the molecule and provides a new site for reactions such as diazotization. This reduction can be achieved using various reagents, including hot tin and concentrated hydrochloric acid. savemyexams.com The resulting diamine can then be used in further synthetic steps.
The pyrrole ring itself can be synthesized through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov This fundamental reaction allows for the introduction of the pyrrole motif onto an aromatic ring, starting from precursors like p-nitroaniline. metu.edu.trresearchgate.net The versatility of pyrrole synthesis is further highlighted by numerous other methods, including those starting from nitroolefins, ketones, and formamides. nih.govresearchgate.net
The presence of the nitro group makes the phenyl ring electron-deficient, influencing the regioselectivity of subsequent reactions. This electronic effect is a critical consideration in the strategic design of synthetic pathways. The amino group, being an activating group, directs electrophilic substitution to the ortho and para positions, although the strong deactivating effect of the nitro group complicates this.
Applications as Building Blocks for the Construction of Complex Organic Architectures
The unique structure of this compound makes it an excellent building block for constructing more complex organic molecules. Its bifunctional nature, with both a nucleophilic amino group and an electrophilic character influenced by the nitro group, allows for its participation in a wide range of C-C and C-N bond-forming reactions.
Nitro compounds, in general, are recognized as versatile building blocks for synthesizing pharmaceutically relevant substances. nih.govfrontiersin.org The nitro group can be readily transformed into other functional groups, providing a gateway to a diverse array of complex structures. frontiersin.org For instance, the reduction of the nitro group to an amine is a key step in many multi-stage syntheses. nih.gov
The pyrrole unit is a privileged scaffold in medicinal chemistry and can be incorporated into larger, more complex systems. nih.gov The synthesis of functionalized pyrroles is a major area of research, with numerous strategies developed to create polysubstituted pyrrole derivatives. nih.gov These derivatives can then be used as building blocks in the assembly of larger molecular frameworks. For example, pyrrole derivatives can be used to synthesize boradipyrromethene dyes and other biologically active compounds. researchgate.net
Development in Advanced Materials Science
The exploration of this compound and its derivatives extends into the field of advanced materials science. The electronic properties conferred by the conjugated system of the pyrrole and phenyl rings, along with the potential for polymerization, make these compounds promising candidates for various material applications.
A significant application of pyrrole-containing compounds is in the development of conducting polymers. Polypyrrole (PPy) is a well-known conducting polymer with high conductivity, good environmental stability, and ease of synthesis. mdpi.comnih.gov The properties of PPy can be tuned by substituting the pyrrole ring, including N-substitution. mdpi.com
Derivatives of this compound can be used as monomers for the synthesis of novel conducting polymers with specific properties. For instance, a monomer like 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole has been synthesized and polymerized to create electrochromic materials. metu.edu.trresearchgate.net These polymers exhibit changes in their optical properties upon the application of an electrical potential, making them suitable for applications in electrochromic devices (ECDs). metu.edu.trresearchgate.net
The synthesis of these polymers can be achieved through chemical or electrochemical polymerization. metu.edu.trresearchgate.netnih.gov The resulting polymers and copolymers can be characterized by various techniques to evaluate their conductivity and electrochromic performance. metu.edu.trresearchgate.net The incorporation of the nitro group can influence the electronic band structure and the resulting electrochromic behavior of the polymer.
| Monomer/Polymer | Synthesis Method | Key Properties | Potential Application |
| 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) | Knorr-Paal condensation followed by chemical or electrochemical polymerization. metu.edu.trresearchgate.net | Soluble in organic solvents, electrochromic. metu.edu.trresearchgate.net | Electrochromic Devices (ECDs). metu.edu.trresearchgate.net |
| P(SNSNO2) | Constant potential electrolysis. metu.edu.trresearchgate.net | Good switching times, reasonable contrast, high stability. metu.edu.trresearchgate.net | Electrochromic layer in ECDs. metu.edu.trresearchgate.net |
| P(SNSNO2-co-EDOT) | Constant potential electrolysis. metu.edu.trresearchgate.net | Good switching times, reasonable contrast, high stability. metu.edu.trresearchgate.net | Electrochromic layer in ECDs. metu.edu.trresearchgate.net |
Functionalized Derivatives in Specialized Research Applications
Functionalized derivatives of this compound are being explored for a range of specialized research applications. By modifying the core structure, researchers can fine-tune the properties of the molecule for specific purposes.
For example, the synthesis of various 2-substituted pyrrole derivatives with different functional groups can lead to compounds with potential insecticidal activity. nih.gov The introduction of thioacetic acid, hydroxyethylthio, or aminoethylthio groups onto the pyrrole ring can create new molecules with distinct biological profiles. nih.gov
Furthermore, the general class of nitro compounds serves as a versatile starting point for creating a wide array of functionalized molecules. nih.gov The development of new synthetic methods, such as multicomponent reactions, allows for the efficient one-pot synthesis of polysubstituted nitropyrroles, which can be valuable intermediates in drug discovery and other research areas. nih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-Nitro-4-pyrrol-1-yl-phenylamine?
Methodological Answer:
- Use factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a 2³ factorial design can assess interactions between variables .
- Monitor reaction progress via HPLC or TLC to ensure intermediate stability, particularly given the nitro group’s sensitivity to reduction .
- Reference spectroscopic data (e.g., NMR, FTIR) from structurally similar nitrophenyl compounds (e.g., 4-Nitrophenylacetic acid) to validate product purity .
Q. What safety protocols should be prioritized when handling this compound?
Methodological Answer:
- Consult Safety Data Sheets (SDS) for nitroaromatic compounds, emphasizing proper ventilation, PPE (gloves, lab coats), and emergency procedures for skin/eye exposure .
- Implement institutional chemical hygiene plans, including 100% compliance with safety exams for lab courses involving hazardous materials .
- Store the compound away from reducing agents to prevent unintended reactions .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous compounds (e.g., pyrrole derivatives and nitrophenylamines). The nitro group’s electron-withdrawing effect will deshield adjacent protons .
- FTIR : Identify functional groups (e.g., N-H stretching in pyrrole at ~3400 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520 and ~1350 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns unique to the nitro-pyrrole-phenylamine structure .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
Methodological Answer:
- Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on nitro group reactivity and pyrrole ring stability .
- Use reaction path search algorithms (e.g., AFIR or GRRM) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Integrate computational predictions with high-throughput screening to validate substituent effects on reaction yields .
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or kinetic inconsistencies)?
Methodological Answer:
- Apply statistical validation (e.g., ANOVA or t-tests) to confirm reproducibility and rule out procedural errors .
- Cross-reference experimental results with computational simulations (e.g., kinetic Monte Carlo models) to identify overlooked variables (e.g., solvent polarity effects) .
- Use heterogeneous reaction analysis (e.g., GC-MS headspace sampling) to detect volatile intermediates that may explain byproduct formation .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
Methodological Answer:
- Membrane separation : Leverage size-exclusion or charge-selective membranes to isolate the compound based on molecular weight (~235 g/mol) and nitro group polarity .
- Chromatographic optimization : Use reverse-phase HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve structurally similar impurities .
- Validate purity via differential scanning calorimetry (DSC) to confirm a single melting point .
Q. How can researchers design reactors for scaling up syntheses while maintaining nitro-group stability?
Methodological Answer:
- Adopt continuous-flow reactors to minimize thermal degradation risks through precise temperature control .
- Model mass transfer limitations using computational fluid dynamics (CFD) to optimize agitation rates and prevent localized over-reduction .
- Implement in-line FTIR or Raman spectroscopy for real-time monitoring of nitro group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
